![molecular formula C22H22N4O2S B2604446 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile CAS No. 847161-10-8](/img/structure/B2604446.png)
2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile
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Description
2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile, also known as PQTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. PQTA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Chemical Synthesis and Reactivity
This compound is involved in chemical reactions that lead to the formation of complex heterocyclic structures, useful in medicinal chemistry and material science. For instance, arylidenesulfonylacetonitriles react with 1-methylisoquinoline and isoquinolin-1-yl-acetonitrile in the presence of piperidine, yielding benzo[a]quinolizines. These reactions are significant for synthesizing polyfunctional benzo[a]quinolizines, highlighting the role of piperidine in facilitating complex chemical transformations (Abdallah et al., 2002).
Biological Applications
Quinoxaline derivatives, including structures similar to the one , have been studied for their hypoxic-cytotoxic properties, indicating potential applications in cancer therapy. The design of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with various basic lateral chains such as piperazines and anilines shows promise in the development of chemotherapeutic agents (Ortega et al., 2000).
Antimicrobial Activity
Compounds derived from 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile have been evaluated for their antimicrobial efficacy. Series of new derivatives prepared through various synthetic routes have shown significant activity against both bacterial and fungal strains, demonstrating the compound's relevance in developing new antimicrobial agents (Ashok et al., 2014).
Pesticidal Activities
The versatility of quinoxaline derivatives extends to agricultural sciences, where such compounds exhibit herbicidal, fungicidal, and insecticidal activities. This is evident in the synthesis and biological assessment of novel quinoxaline derivatives, showcasing their potential as new pesticides (Liu et al., 2020).
Anti-corrosion Applications
In the field of materials science, derivatives of quinoxaline have been investigated for their anti-corrosion properties. Research into 8-hydroxyquinoline derivatives for protecting mild steel in acidic media highlights the application of quinoxaline structures in corrosion inhibition, providing insights into the design of more effective anti-corrosive agents (Douche et al., 2020).
properties
IUPAC Name |
2-(3-methylphenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-16-8-7-9-17(14-16)29(27,28)20(15-23)21-22(26-12-5-2-6-13-26)25-19-11-4-3-10-18(19)24-21/h3-4,7-11,14,20H,2,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRHLRCGXKZNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile |
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